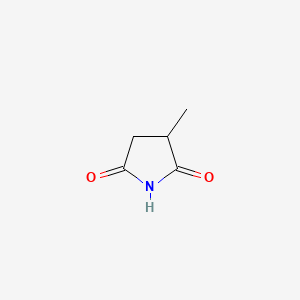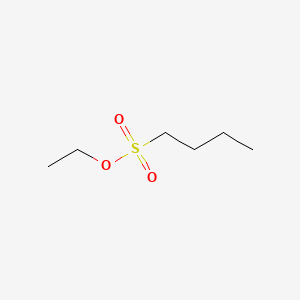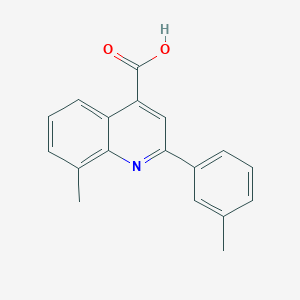
Silver(1+) stearate
Descripción general
Descripción
Silver(1+) stearate is a type of silver salt that is commonly used in scientific research. It is a white, odorless powder that is soluble in organic solvents. This compound has gained attention due to its unique properties, such as its ability to act as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
Hemeprotein Isolation
Silver stearate nanoparticles (AgStNPs) have been successfully incorporated into methacrylate polymeric monoliths for the selective isolation of hemeproteins . This innovative approach utilizes the hydrophobic nature of silver stearate to bind with hemeproteins like myoglobin (Myo) and hemoglobin (Hb), allowing for their efficient separation and analysis. The synthesis process involves using ethyl alcohol, silver nitrate, and stearic acid as reducing agents, silver precursors, and capping agents, respectively . The resulting AgStNPs exhibit remarkable stability and are integrated into the monolith to create a rough texture that enhances the extraction process due to an increased surface area .
Electronics and Microelectronics
Due to its high electrical conductivity and resistance to oxidation, silver stearate is utilized in the electronics industry, particularly in microelectronics . It can be used in the fabrication of conductive inks, coatings, and components that require precise electrical properties. The nanoparticles form consistent distributions and fine particle sizes, making them ideal for use in advanced electronic devices.
Hybrid Material Synthesis
The controlled growth of layered silver stearate on patterned substrates has been demonstrated, showcasing its application in the synthesis of organic-inorganic hybrid materials . This process involves microcontact printing and dipping techniques to create materials with designed patterns, which can be used in various scientific and technological applications.
Mecanismo De Acción
Target of Action
The primary targets of silver stearate are bacterial cells. Silver ions precipitate bacterial proteins by combining with chloride in tissue forming silver chloride .
Mode of Action
Silver stearate interacts with its targets by releasing silver ions. These ions disrupt cellular signaling functions, acting as powerful cell death inducers . The antimicrobial action of silver ions is linked with adhesion of silver ions onto the surface of the cell wall and membrane, penetration inside the cell, and damaging of intracellular structures and biomolecules .
Biochemical Pathways
Silver stearate affects several biochemical pathways. It induces cellular toxicity through the generation of reactive oxygen species and free radicals . This imbalance between the prooxidant and antioxidant levels inflicts damage to the cell’s organelles .
Pharmacokinetics
It’s known that the pharmacokinetics of silver nanoparticles, which silver stearate can decompose into, is dose, exposure route, species, and gender dependent .
Result of Action
The molecular and cellular effects of silver stearate’s action include the disruption of cellular signaling functions and the induction of cell death . It can trigger cell death pathways such as apoptosis, necrosis, and autophagy .
Action Environment
The action, efficacy, and stability of silver stearate can be influenced by environmental factors. For instance, silver stearate is insoluble in water, ethanol, and diethyl ether , which can affect its bioavailability and action. Furthermore, the presence of silver stearate in the aquatic environment may trigger a cascade of cellular events, potentially leading to a toxic response .
Propiedades
IUPAC Name |
silver;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYURPRSXLUCSS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35AgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883982 | |
| Record name | Octadecanoic acid, silver(1+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver(1+) stearate | |
CAS RN |
3507-99-1 | |
| Record name | Silver stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003507991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, silver(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, silver(1+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver(1+) stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silver stearate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H6PCL92ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

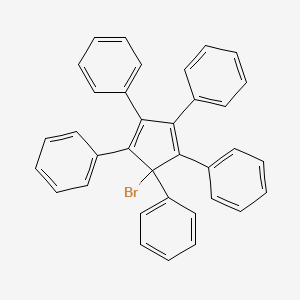
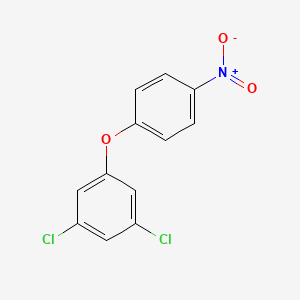

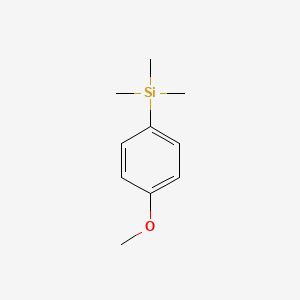
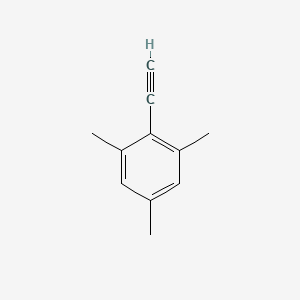

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B1595550.png)
